N-(2-Chlorophenyl)nonanamide
Description
N-(2-Chlorophenyl)nonanamide is a synthetic amide derivative comprising a nonanoyl chain (C9H17CO-) linked to a 2-chlorophenyl group via an amide bond. The 2-chlorophenyl moiety introduces steric and electronic effects that influence reactivity and biological activity, while the nonanoyl chain contributes to lipophilicity, affecting membrane permeability and pharmacokinetics .
Properties
CAS No. |
143943-85-5 |
|---|---|
Molecular Formula |
C15H22ClNO |
Molecular Weight |
267.79 g/mol |
IUPAC Name |
N-(2-chlorophenyl)nonanamide |
InChI |
InChI=1S/C15H22ClNO/c1-2-3-4-5-6-7-12-15(18)17-14-11-9-8-10-13(14)16/h8-11H,2-7,12H2,1H3,(H,17,18) |
InChI Key |
QXQGCHLLWMTKSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)nonanamide typically involves the reaction of 2-chloroaniline with nonanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)nonanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chlorobenzoic acid.
Reduction: Formation of N-(2-chlorophenyl)nonanamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)nonanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Effects on TRPV1 Activity
*Data inferred from structural analogs; direct measurements unavailable.
Chain Length and Lipophilicity
The nonanoyl chain (C9) in this compound enhances lipophilicity compared to shorter-chain analogs:
- This compound: The longer chain increases hydrophobicity (predicted logP ≈ 5–6), favoring interactions with lipid-rich TRPV1 channels but possibly reducing aqueous solubility .
Biological Activity
N-(2-Chlorophenyl)nonanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H18ClN
- Molecular Weight : 235.75 g/mol
- CAS Number : 143943-85-5
The presence of the 2-chlorophenyl group in this compound is significant as it can influence the compound's biological activities, distinguishing it from other related compounds.
Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound exhibits antibacterial and antifungal effects. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Potential : Preliminary research indicates that this compound may have anticancer properties. It has been shown to inhibit cancer cell proliferation in vitro, potentially through the modulation of specific signaling pathways.
The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
- Enzyme Inhibition : It can inhibit specific enzymes involved in critical biochemical pathways, leading to altered cellular functions.
- Receptor Modulation : The compound may bind to receptors, influencing their activity and downstream signaling cascades.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Exhibits antibacterial and antifungal effects | , |
| Anticancer | Inhibits cancer cell proliferation | , |
| Mechanism | Involves enzyme inhibition and receptor modulation |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential use as an antimicrobial agent.
- Cancer Cell Proliferation : In vitro experiments demonstrated that this compound reduced the proliferation of specific cancer cell lines. The study highlighted its ability to induce apoptosis in these cells, warranting further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
